molecular formula C22H18Cl2N2O3S B384332 benzyl6-(2,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

benzyl6-(2,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B384332
M. Wt: 461.4g/mol
InChI Key: VDFFEEPRCHELFD-UHFFFAOYSA-N
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Description

Benzyl 6-(2,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that belongs to the class of pyrimido[2,1-b][1,3]thiazine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a dichlorophenyl group, and a pyrimido[2,1-b][1,3]thiazine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl6-(2,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4-dichlorobenzaldehyde with thiourea and ethyl acetoacetate in the presence of a base such as potassium hydroxide can lead to the formation of the pyrimido[2,1-b][1,3]thiazine core. Subsequent esterification with benzyl alcohol yields the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-(2,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Benzyl 6-(2,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl6-(2,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 6-(2,4-dichlorophenyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate: Lacks the 8-methyl group.

    Ethyl 6-(2,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate: Contains an ethyl group instead of a benzyl group.

Uniqueness

The presence of the benzyl group and the specific substitution pattern in benzyl6-(2,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate imparts unique chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from similar compounds.

Properties

Molecular Formula

C22H18Cl2N2O3S

Molecular Weight

461.4g/mol

IUPAC Name

benzyl 6-(2,4-dichlorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C22H18Cl2N2O3S/c1-13-19(21(28)29-12-14-5-3-2-4-6-14)20(16-8-7-15(23)11-17(16)24)26-18(27)9-10-30-22(26)25-13/h2-8,11,20H,9-10,12H2,1H3

InChI Key

VDFFEEPRCHELFD-UHFFFAOYSA-N

SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=C(C=C(C=C3)Cl)Cl)C(=O)OCC4=CC=CC=C4

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=C(C=C(C=C3)Cl)Cl)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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